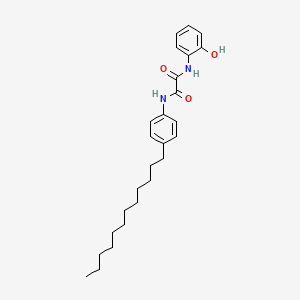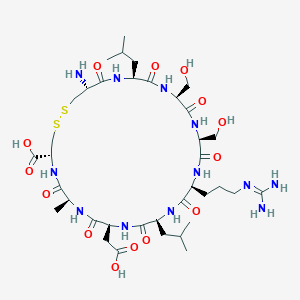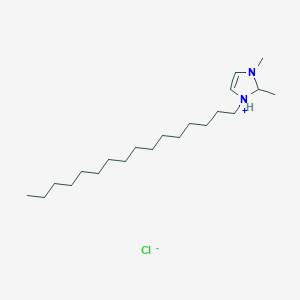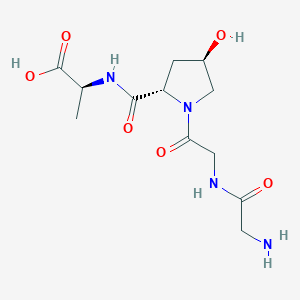![molecular formula C8H5NS3 B12578197 1,3-Dithiolo[4,5-f]benzothiazole(9CI) CAS No. 300860-21-3](/img/structure/B12578197.png)
1,3-Dithiolo[4,5-f]benzothiazole(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dithiolo[4,5-f]benzothiazole(9CI) is a heterocyclic compound that features a fused ring system containing sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dithiolo[4,5-f]benzothiazole(9CI) typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with carbon disulfide in the presence of a base, followed by cyclization with an appropriate electrophile . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of 1,3-Dithiolo[4,5-f]benzothiazole(9CI) may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dithiolo[4,5-f]benzothiazole(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing species.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or toluene.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted benzothiazole derivatives .
Aplicaciones Científicas De Investigación
1,3-Dithiolo[4,5-f]benzothiazole(9CI) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the development of new antibiotics.
Mecanismo De Acción
The mechanism by which 1,3-Dithiolo[4,5-f]benzothiazole(9CI) exerts its effects involves interactions with various molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of key bacterial enzymes such as dihydroorotase and DNA gyrase . These interactions disrupt essential bacterial processes, leading to cell death.
Comparación Con Compuestos Similares
Similar Compounds
Benzothiazole: A simpler structure lacking the dithiolo ring, used in similar applications but with different properties.
Benzothiadiazole: Contains a nitrogen atom in place of one sulfur atom, leading to different electronic properties and reactivity.
Uniqueness
1,3-Dithiolo[4,5-f]benzothiazole(9CI) is unique due to its fused ring system, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific electronic characteristics, such as in the development of organic semiconductors and conductive materials .
Propiedades
Número CAS |
300860-21-3 |
|---|---|
Fórmula molecular |
C8H5NS3 |
Peso molecular |
211.3 g/mol |
Nombre IUPAC |
[1,3]dithiolo[4,5-f][1,3]benzothiazole |
InChI |
InChI=1S/C8H5NS3/c1-5-6(10-3-9-5)2-8-7(1)11-4-12-8/h1-3H,4H2 |
Clave InChI |
MKQSFNKLLVBGCT-UHFFFAOYSA-N |
SMILES canónico |
C1SC2=C(S1)C=C3C(=C2)N=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{5-[4-(Thiophen-2-YL)butyl]thiophen-2-YL}methanethiol](/img/structure/B12578121.png)
![7a-Methoxytetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazol-3-one](/img/structure/B12578129.png)
![Carbamic acid, methyl[3-oxo-3-(2-thienyl)propyl]-, methyl ester](/img/structure/B12578133.png)


![1-Methyl-4-{2-[4-(pyrrolidin-1-yl)phenyl]ethenyl}pyridin-1-ium iodide](/img/structure/B12578139.png)








